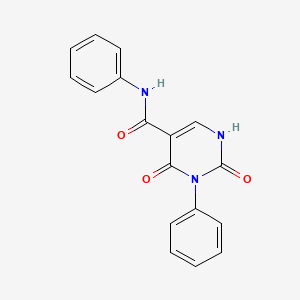![molecular formula C16H19N3O2 B11043436 1-acetyl-4-[(1-methyl-1,2,3,4-tetrahydroquinolin-7-yl)amino]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11043436.png)
1-acetyl-4-[(1-methyl-1,2,3,4-tetrahydroquinolin-7-yl)amino]-1,5-dihydro-2H-pyrrol-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-ACETYL-4-[(1-METHYL-1,2,3,4-TETRAHYDRO-7-QUINOLINYL)AMINO]-1,5-DIHYDRO-2H-PYRROL-2-ONE is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-ACETYL-4-[(1-METHYL-1,2,3,4-TETRAHYDRO-7-QUINOLINYL)AMINO]-1,5-DIHYDRO-2H-PYRROL-2-ONE typically involves multi-step organic reactions. One common method involves the condensation of a quinoline derivative with a pyrrolone precursor under acidic or basic conditions. The reaction may require catalysts such as palladium or copper to facilitate the formation of the desired product. The reaction conditions, including temperature, solvent, and reaction time, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, ensures the efficient and cost-effective production of the compound. The scalability of the synthetic route is a critical factor in industrial applications.
Chemical Reactions Analysis
Types of Reactions
1-ACETYL-4-[(1-METHYL-1,2,3,4-TETRAHYDRO-7-QUINOLINYL)AMINO]-1,5-DIHYDRO-2H-PYRROL-2-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides or pyrrolone derivatives.
Reduction: Reduction reactions can convert the quinoline moiety to tetrahydroquinoline derivatives.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce tetrahydroquinoline derivatives.
Scientific Research Applications
1-ACETYL-4-[(1-METHYL-1,2,3,4-TETRAHYDRO-7-QUINOLINYL)AMINO]-1,5-DIHYDRO-2H-PYRROL-2-ONE has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It serves as a probe in studying biological processes and interactions due to its unique structural features.
Medicine: The compound has potential therapeutic applications, including as an anti-cancer or anti-inflammatory agent.
Industry: It is used in the development of new materials, such as polymers and dyes, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 1-ACETYL-4-[(1-METHYL-1,2,3,4-TETRAHYDRO-7-QUINOLINYL)AMINO]-1,5-DIHYDRO-2H-PYRROL-2-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and the biological system involved.
Comparison with Similar Compounds
Similar Compounds
1-ACETYL-4-[(1-METHYL-1,2,3,4-TETRAHYDRO-7-QUINOLINYL)AMINO]-1,5-DIHYDRO-2H-PYRROL-2-ONE: shares similarities with other heterocyclic compounds, such as:
Uniqueness
The uniqueness of 1-ACETYL-4-[(1-METHYL-1,2,3,4-TETRAHYDRO-7-QUINOLINYL)AMINO]-1,5-DIHYDRO-2H-PYRROL-2-ONE lies in its combination of structural features, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C16H19N3O2 |
|---|---|
Molecular Weight |
285.34 g/mol |
IUPAC Name |
1-acetyl-3-[(1-methyl-3,4-dihydro-2H-quinolin-7-yl)amino]-2H-pyrrol-5-one |
InChI |
InChI=1S/C16H19N3O2/c1-11(20)19-10-14(9-16(19)21)17-13-6-5-12-4-3-7-18(2)15(12)8-13/h5-6,8-9,17H,3-4,7,10H2,1-2H3 |
InChI Key |
XSPCBKWVCRLWLT-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1CC(=CC1=O)NC2=CC3=C(CCCN3C)C=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(3,4-Dimethoxyphenyl)-6-(3,5-dimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11043355.png)
![1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-N-({5-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]-4,5-dihydro-1,2-oxazol-3-yl}methyl)methanamine](/img/structure/B11043361.png)
![5-Methyl-3-(3-propyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-1H-pyrazole](/img/structure/B11043362.png)
![5-amino-N-benzyl-1-{2-oxo-2-[(2,4,6-trimethylphenyl)amino]ethyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B11043372.png)
![5-[3-(trifluoromethyl)phenyl]-N-(3,4,5-trimethoxyphenyl)-1,3-oxazole-4-carboxamide](/img/structure/B11043374.png)
![1-hydroxy-8-methoxy-4,4,6-trimethyl-1-(2-oxocycloheptyl)-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one](/img/structure/B11043380.png)

![7-[(Thiophen-2-yl)carbonyl]-2,3-dihydro-1,4-benzodioxine-6-carbonitrile](/img/structure/B11043396.png)
![6-{[4-(2-Chlorophenyl)piperazino]methyl}-4,4-dimethyl-4H-pyrrolo[3,2,1-IJ]quinoline-1,2-dione](/img/structure/B11043401.png)
![Ethyl 3-({[(5-chloro-1,3-benzothiazol-2-yl)sulfanyl]acetyl}amino)-3-(4-methoxyphenyl)propanoate](/img/structure/B11043407.png)
![tetramethyl 5',5',8'-trimethyl-6'-[(2E)-3-phenylprop-2-enoyl]-5',6'-dihydrospiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate](/img/structure/B11043408.png)
![2-[3-(4-Bromophenyl)-1,2,4-oxadiazol-5-yl]-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridin-3-amine](/img/structure/B11043410.png)
![10-morpholin-4-yl-4-phenyl-4,7,9,11-tetrazatricyclo[6.4.0.02,6]dodeca-1(8),9-diene-3,5,12-trione](/img/structure/B11043414.png)
![10-amino-2-oxo-N-phenyl-2,3,4,10-tetrahydropyrimido[1,2-a]benzimidazole-4-carboxamide](/img/structure/B11043420.png)
